3-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde
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Overview
Description
3-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a 1,3-dioxane ring, which is further substituted with two methyl groups at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde typically involves the reaction of benzaldehyde derivatives with 1,3-dioxane. One common method includes the use of acid catalysts such as toluenesulfonic acid in refluxing toluene, which facilitates the formation of the dioxane ring by removing water from the reaction mixture . Another approach involves the use of trialkoxyalkanes and acetic acid as catalysts to form the dioxane ring in situ .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The continuous removal of water using a Dean-Stark apparatus or molecular sieves can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and sulfonating agents (e.g., sulfuric acid) are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or sulfonated benzaldehyde derivatives.
Scientific Research Applications
3-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The dioxane ring may also contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
3-(5,5-Dimethyl-1,3-dioxan-2-yl)aniline: Similar structure but with an amine group instead of an aldehyde group.
5,5-Dimethyl-1,3-dioxane: Lacks the benzaldehyde group.
2-Buten-1-ol, 3-(5,5-dimethyl-1,3-dioxan-2-yl): Contains a buten-1-ol group instead of a benzaldehyde group.
Uniqueness
3-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde is unique due to the combination of the benzaldehyde group and the dioxane ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research and industry.
Properties
CAS No. |
131531-48-1 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
3-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde |
InChI |
InChI=1S/C13H16O3/c1-13(2)8-15-12(16-9-13)11-5-3-4-10(6-11)7-14/h3-7,12H,8-9H2,1-2H3 |
InChI Key |
JPKGEZXEQWVJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)C2=CC=CC(=C2)C=O)C |
Origin of Product |
United States |
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